2,2,2-Trichloroethyl butyrate
Overview
Description
2,2,2-Trichloroethyl butyrate is an organic compound with the molecular formula CH₃CH₂CH₂COOCH₂CCl₃. It is a butyryl ester of 2,2,2-trichloroethanol and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl butyrate can be synthesized through the esterification of butyric acid with 2,2,2-trichloroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of butyric acid with 2,2,2-trichloroethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form butyric acid and 2,2,2-trichloroethanol.
Reduction: It can be reduced to form butyric acid and 2,2,2-trichloroethanol using reducing agents such as lithium aluminum hydride.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Lithium aluminum hydride, ether solvent, low temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Major Products Formed
Hydrolysis: Butyric acid and 2,2,2-trichloroethanol.
Reduction: Butyric acid and 2,2,2-trichloroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl butyrate is used in scientific research for various applications, including:
Biology: It is used in studies involving enzyme-catalyzed reactions to understand enzyme specificity and mechanism.
Medicine: It is explored for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl butyrate involves its role as a butyryl donor in enzyme-catalyzed acylation reactions. The compound interacts with the active site of the enzyme, facilitating the transfer of the butyryl group to the substrate. This process is highly specific and can be used to achieve regioselective and enantioselective acylation .
Comparison with Similar Compounds
2,2,2-Trichloroethyl butyrate can be compared with other butyryl esters such as:
2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a butyrate group.
2,2,2-Trichloroethyl propionate: Similar in structure but with a propionate group instead of a butyrate group.
2,2,2-Trichloroethyl formate: Similar in structure but with a formate group instead of a butyrate group.
The uniqueness of this compound lies in its specific use as a butyryl donor in enzyme-catalyzed reactions, which is not as common with other trichloroethyl esters .
Properties
IUPAC Name |
2,2,2-trichloroethyl butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMIVVLGWCQXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335778 | |
Record name | 2,2,2-Trichloroethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57392-44-6 | |
Record name | 2,2,2-Trichloroethyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trichloroethyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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